Methyl 3,4-diaminobenzoate
Description
Significance in Organic Synthesis and Pharmaceutical Research
Methyl 3,4-diaminobenzoate (B8644857) is a valuable intermediate in organic synthesis due to the reactivity of its vicinal amino groups. cymitquimica.com These groups can readily participate in condensation and cyclization reactions to form various nitrogen-containing heterocyclic systems. ingentaconnect.com This reactivity is fundamental to its role in both academic and industrial chemical research. chemicalbook.comclockss.org
In organic synthesis, the compound is frequently used to construct benzimidazole (B57391) and quinoxaline (B1680401) rings, which are core structures in many biologically active molecules. mdpi.com The synthesis of benzimidazoles can be achieved through the condensation reaction of Methyl 3,4-diaminobenzoate with aldehydes or carboxylic acids. ingentaconnect.comnih.gov For instance, reacting it with 1-adamantanecarboxylic acid in the presence of trimethylsilyl (B98337) polyphosphate (PPSE) yields Methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate. ingentaconnect.com Similarly, it can be reacted with substituted benzil (B1666583) derivatives to form quinoxaline carboxylic acids. A study demonstrated the synthesis of quinoxaline derivatives through the condensation reaction between this compound and hexane-3,4-dione as a foundational step. nih.gov
Its significance in pharmaceutical research stems directly from its utility as a scaffold for building molecules with potential therapeutic properties. cymitquimica.comsigmaaldrich.com The benzimidazole and quinoxaline derivatives synthesized from this compound are investigated for a wide range of pharmacological activities. nih.govnih.gov The ability to easily derivatize the core structure allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. nih.gov
Overview of Scientific Research Applications
The applications of this compound in scientific research are diverse, spanning medicinal chemistry, materials science, and analytical chemistry.
In medicinal chemistry , its primary role is as a precursor for the development of novel therapeutic agents, particularly in oncology and infectious diseases. nih.govnih.gov
Anticancer Research: Derivatives of this compound have been synthesized and evaluated as potential anticancer agents. In one study, a series of quinoxaline derivatives were developed as epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer. nih.gov The synthesis began with the condensation of this compound and hexane-3,4-dione. nih.gov One resulting derivative, compound 4i, showed significant cytotoxic activity against the A549 lung cancer cell line with an IC₅₀ value of 3.902 ± 0.098 μM. nih.gov Another line of research involved creating benzimidazole-triazole hybrids as topoisomerase I inhibitors, where this compound was a key starting material. nih.gov
Antibacterial Research: Research has shown that compounds derived from this compound exhibit antibacterial properties. For example, triaryl benzimidazole compounds synthesized from it were effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL.
Other Therapeutic Areas: It has also been used to synthesize 2-styryl-benzimidazole derivatives, which act as both UV-protective agents and radical scavengers, by coupling it with 4-hydroxycinnamic acid followed by ring closure. mdpi.com
In materials science , the compound's ability to undergo polymerization reactions makes it useful for creating advanced materials. It has been used in the synthesis of dibenzo[a,c]phenazine (B1222753) derivatives, which are investigated as highly efficient photoinitiators for visible light in applications like dental resins. mdpi.com
In analytical chemistry , it can be used as a reagent, for example, in chromatography and mass spectrometry, due to its stability and the ease with which it can be derivatized.
Table 2: Examples of Scientific Research Applications for this compound
| Research Area | Derivative Synthesized | Application/Finding | Citation |
|---|---|---|---|
| Anticancer | Quinoxaline derivatives | Investigated as EGFR inhibitors for non-small cell lung cancer; compound 4i showed an IC₅₀ of 3.902 μM against the A549 cell line. | nih.gov |
| Anticancer | Benzimidazole-triazole derivatives | Designed as potential topoisomerase I inhibitors for cancer therapy. | nih.gov |
| Antibacterial | Triaryl benzimidazole compounds | Exhibited antibacterial activity against Gram-positive bacteria with MIC values of 0.5-4 μg/mL. | |
| UV Protection | 2-(4-hydroxystyryl)-1H-benzimidazole-5-carboxylic acid | Synthesized as a potential UV filter and radical scavenger. | mdpi.com |
| Materials Science | Dibenzo[a,c]phenazine-2-carboxylic acid methyl ester | Used as a photoinitiator sensitive to visible light for applications in dentistry. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPLHGOSNCJOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190137 | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36692-49-6 | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036692496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-diaminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Methyl 3,4 Diaminobenzoate
Established Synthetic Routes
Esterification of 3,4-Diaminobenzoic Acid with Methanol (B129727)
The most direct method for synthesizing Methyl 3,4-diaminobenzoate (B8644857) is the Fischer-Speier esterification of 3,4-Diaminobenzoic Acid using Methanol. This transformation can be effectively catalyzed by strong acids or mediated by reagents that activate the carboxylic acid group.
The acid-catalyzed esterification is a classic and effective method for producing Methyl 3,4-diaminobenzoate. In a typical procedure, 3,4-Diaminobenzoic Acid is dissolved in an excess of Methanol, which serves as both a reactant and the solvent. A catalytic amount of concentrated Sulfuric acid is then added to the mixture. The reaction is driven to completion by heating under reflux. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by Methanol. This method is known for its high conversion rates.
One documented synthesis involves stirring a mixture of 3,4-Diaminobenzoic Acid, Methanol, and concentrated Sulfuric acid at 90°C for 12 hours. chemicalbook.com After the reaction, the excess Methanol is removed under reduced pressure, and the product is isolated by pouring the residue into ice water, followed by filtration. This procedure has been reported to yield this compound in high purity and excellent yield. chemicalbook.com
Table 1: Reaction Parameters for Acid-Catalyzed Esterification
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 3,4-Diaminobenzoic acid | chemicalbook.com |
| Reagent | Methanol | chemicalbook.com |
| Catalyst | Concentrated Sulfuric acid | chemicalbook.com |
| Temperature | 90 °C | chemicalbook.com |
| Reaction Time | 12 hours | chemicalbook.com |
| Reported Yield | 98.1% | chemicalbook.com |
An alternative and highly efficient method for esterification involves the use of Thionyl chloride. This reagent converts the carboxylic acid into a highly reactive acid chloride intermediate in situ, which then rapidly reacts with Methanol to form the desired ester. masterorganicchemistry.comlibretexts.org This method often proceeds under milder conditions and can result in shorter reaction times compared to traditional acid catalysis.
In a representative synthesis, Thionyl chloride is added dropwise to a solution of 3,4-Diaminobenzoic Acid in Methanol. chemicalbook.comchemicalbook.com The reaction is typically conducted at room temperature and stirred for several hours. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous and evolve from the reaction mixture, helping to drive the reaction to completion. masterorganicchemistry.com A specific procedure details stirring the reaction mixture for 4 hours at room temperature, followed by solvent evaporation. The resulting residue is then worked up using an aqueous solution and an organic solvent to isolate the product, affording this compound in a 95.0% yield. chemicalbook.comchemicalbook.com
Table 2: Reaction Parameters for Thionyl Chloride Mediated Esterification
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 3,4-Diaminobenzoic acid | chemicalbook.comchemicalbook.com |
| Reagents | Methanol, Thionyl chloride | chemicalbook.comchemicalbook.com |
| Temperature | Room Temperature | chemicalbook.comchemicalbook.com |
| Reaction Time | 4 hours | chemicalbook.comchemicalbook.com |
| Reported Yield | 95.0% | chemicalbook.comchemicalbook.com |
Reduction of Nitrated Methyl Benzoate (B1203000) Derivatives
An indirect, yet common, synthetic strategy involves the reduction of nitrated analogues of methyl benzoate. This multi-step approach typically begins with the nitration of a suitable benzene (B151609) ring derivative, followed by esterification (if not already present), and finally, the reduction of the nitro groups to amino groups.
The synthesis of this compound can be envisioned starting from the nitration of methyl benzoate. The ester group is a meta-director and a deactivating group in electrophilic aromatic substitution. rsc.org Therefore, the nitration of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid predominantly yields methyl 3-nitrobenzoate. rsc.orgaiinmr.com To arrive at the 3,4-diamino substitution pattern, a subsequent nitration and reduction sequence would be necessary, or more commonly, starting with a precursor that already has the desired substitution pattern, such as methyl 3,4-dinitrobenzoate.
The crucial step in this pathway is the reduction of the nitro groups. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) with hydrogen gas, is a clean and efficient method for reducing nitro groups to amines. sciencemadness.org Other common methods include the use of metals in acidic media, such as iron powder in acetic acid (Fe/AcOH), or dissolving metal reductions. sciencemadness.org A patented method for the related 3,5-diaminobenzoic acid involves the catalytic reduction of 3,5-dinitrobenzoic acid using hydrogen gas in a methanol solvent, highlighting the applicability of this approach within the broader class of diaminobenzoic acid derivatives. google.com The choice of reducing agent depends on factors such as functional group tolerance, cost, and scalability.
Advanced and Green Synthesis Approaches
This suggests that microwave-assisted heating could be a viable green alternative for the esterification of 3,4-diaminobenzoic acid as well. Microwave irradiation can lead to rapid and uniform heating, often resulting in shorter reaction times, reduced energy consumption, and potentially higher yields, thereby offering a more environmentally friendly pathway to this compound.
Hydrothermal Synthesis (HTS) in High-Temperature Water
Hydrothermal synthesis (HTS) in high-temperature water (HTW) presents a green alternative to traditional organic synthesis, avoiding the use of volatile organic solvents and toxic catalysts. This compound has been identified as a crucial starting material in this field, particularly for the synthesis of quinoxaline (B1680401) carboxylic acids.
In the hydrothermal synthesis of 2,3-diarylquinoxaline-6-carboxylic acids from 1,2-diarylketones, using 3,4-diaminobenzoic acid as a reactant often leads to undesirable side products. A significant advancement involves using this compound as a structural analogue. This strategy allows for a one-pot reaction where the formation of the quinoxaline ring is coupled with the in-situ hydrolysis of the methyl ester group to yield the desired carboxylic acid.
Research has demonstrated that at elevated temperatures, such as 230 °C, the reaction initially forms the methyl ester of the quinoxaline derivative. With extended reaction times, the yield of the ester decreases while the yield of the desired quinoxaline carboxylic acid increases, indicating that the ester hydrolysis is propelled by the high-temperature water conditions. This one-pot, two-step sequence of quinoxaline formation followed by ester hydrolysis is a key advantage of using this compound in HTS.
A major challenge when using aromatic carboxylic acids like 3,4-diaminobenzoic acid in high-temperature water is their propensity to decarboxylate, leading to the formation of unwanted side products. researchgate.netrasayanjournal.co.in This reduces the yield and complicates the purification of the target molecule.
The use of this compound effectively mitigates this issue. By protecting the carboxylic acid as a methyl ester, the pathway for direct decarboxylation of the starting material is blocked. researchgate.net The ester group remains stable during the initial quinoxaline formation and is only hydrolyzed to the carboxylic acid under prolonged heating. This approach successfully avoids the formation of decarboxylated side products, leading to a cleaner reaction and higher yields of the desired 2,3-diarylquinoxaline-6-carboxylic acids. researchgate.netrasayanjournal.co.in
| Starting Material | Key Reaction Steps | Primary Side Product | Advantage |
|---|---|---|---|
| 3,4-Diaminobenzoic Acid | Quinoxaline Formation | Decarboxylated Quinoxalines researchgate.net | Direct route |
| This compound | 1. Quinoxaline Formation 2. Ester Hydrolysis | None (fully avoided) researchgate.net | Avoids decarboxylation, cleaner product rasayanjournal.co.in |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide variety of reactions, offering benefits such as significantly reduced reaction times, improved yields, and cleaner product profiles compared to conventional heating methods. rasayanjournal.co.in this compound serves as an excellent substrate for these rapid, high-yield syntheses, particularly in the creation of benzimidazole (B57391) derivatives.
The adjacent amino groups in this compound are primed for cyclization reactions. When reacted with various aldehydes or carboxylic acids under microwave irradiation, it can rapidly form the core benzimidazole ring structure. mdpi.comarkat-usa.org This method is noted for its efficiency and is considered an environmentally benign "green chemistry" approach, especially when performed under solvent-free conditions. arkat-usa.org The significant reduction in reaction times, often from hours to mere minutes, makes microwave-assisted synthesis using this precursor highly attractive for creating libraries of compounds for pharmaceutical research. nih.gov
Reaction Mechanisms and Chemical Transformations
The chemical versatility of this compound is further demonstrated through its participation in a range of chemical transformations, including oxidation and reduction reactions that modify its functional groups.
Oxidation Reactions (e.g., amino to nitro groups)
The aromatic amino groups of this compound can undergo oxidation to form the corresponding nitro groups. This transformation is a standard reaction in organic chemistry for aryl amines. A variety of oxidizing agents can be employed for this purpose, with peroxyacids being a common choice. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid are effective for converting anilines into nitroarenes. Another established method involves the use of sodium perborate (B1237305) in acetic acid, which smoothly oxidizes anilines, particularly those bearing electron-withdrawing groups, to their nitro derivatives.
Reduction Reactions to form derivatives
The synthesis of this compound itself typically involves the reduction of a precursor containing one or more nitro groups. The primary starting materials for this transformation are Methyl 4-amino-3-nitrobenzoate and Methyl 3-amino-4-nitrobenzoate.
Catalytic hydrogenation is a widely used and highly efficient method for this reduction. The reaction is commonly carried out using a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas. sciencemadness.orgchemicalbook.com This process is known for its high yields and clean conversion, making it a preferred industrial method. The reduction of aromatic nitro compounds to amines can also be achieved using various metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl).
| Precursor Compound | Reduction Method | Reagents/Catalyst | Key Characteristics |
|---|---|---|---|
| Methyl 4-amino-3-nitrobenzoate | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni sciencemadness.orgchemicalbook.com | High yield, clean reaction, industrially scalable. |
| Methyl 3-amino-4-nitrobenzoate | Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | Classic method, effective for nitro group reduction. |
Nucleophilic Substitution Reactions of Amino Groups
The adjacent amino groups (-NH₂) on the benzene ring of this compound are nucleophilic centers that readily react with various electrophiles. These reactions are fundamental to the construction of fused heterocyclic systems, most notably benzimidazoles and quinoxalines, which are scaffolds of significant interest in medicinal chemistry. nih.govvinhuni.edu.vn
One of the most common transformations is the cyclocondensation reaction with aldehydes or their equivalents. The reaction of this compound with various aldehydes leads to the formation of 2-substituted-1H-benzimidazole-5-carboxylate derivatives. nih.gov This reaction typically proceeds by the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization. A range of catalysts and reaction conditions can be employed to facilitate this synthesis. vinhuni.edu.vn
Similarly, the reaction with 1,2-dicarbonyl compounds, such as α-diketones (e.g., benzil (B1666583) derivatives), yields quinoxaline structures. In these reactions, both amino groups participate in a double condensation, forming the six-membered pyrazine (B50134) ring fused to the benzene ring of the starting material. uni-konstanz.de This methodology has been explored under various conditions, including high-temperature water, which serves as a green solvent. uni-konstanz.deresearchgate.net
The amino groups can also undergo acylation reactions. For instance, they can react with substituted acid chlorides to form mono-amide derivatives, which can then be used in subsequent steps to prepare more complex benzimidazole structures. researchgate.net
The table below summarizes representative nucleophilic substitution reactions involving the amino groups of this compound.
| Electrophile | Reagents/Catalyst | Solvent | Conditions | Product Class | Yield |
| Benzaldehyde derivatives | Na₂S₂O₅ | Ethanol/Water | Reflux | Methyl 2-aryl-1H-benzimidazole-5-carboxylate | High nih.gov |
| 4,4'-Dimethoxybenzil | 5% Acetic Acid | Water | 230 °C, 3 hours | Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate | 85% (intermediate) thieme-connect.com |
| Phenyl or Phenoxyacetic Acid Chlorides | N/A | N/A | N/A | Methyl 3-amino-4-(acylamino)benzoate | N/A researchgate.net |
Hydrolysis of the Ester Group
The ester group (-COOCH₃) of this compound can be hydrolyzed to the corresponding carboxylic acid (3,4-diaminobenzoic acid) under either acidic or basic conditions. This transformation is a standard procedure in organic synthesis, often performed as a final step to unmask a carboxylic acid functionality.
Interestingly, the hydrolysis of this compound can be coupled with other reactions in a one-pot synthesis. For example, in the hydrothermal synthesis of quinoxaline carboxylic acids, this compound is used as a protected form of 3,4-diaminobenzoic acid to prevent undesirable decarboxylation side reactions that can occur at high temperatures. uni-konstanz.dethieme-connect.comresearchgate.net In this approach, the initial reaction between the diamine and a 1,2-dicarbonyl compound forms the quinoxaline ester. Subsequently, under the high-temperature aqueous conditions, the methyl ester group is hydrolyzed to the carboxylic acid. thieme-connect.com
Studies have shown that this tandem quinoxaline formation and ester hydrolysis can be achieved at 230 °C in the presence of 5% acetic acid, yielding the desired 2,3-diarylquinoxaline-6-carboxylic acid in good yields. uni-konstanz.dethieme-connect.com The reaction progresses through the formation of the methyl ester of the quinoxaline, which is then hydrolyzed in situ. thieme-connect.com This method provides a cleaner route to quinoxaline carboxylic acids compared to the direct use of 3,4-diaminobenzoic acid, which is prone to losing CO₂ under the reaction conditions. researchgate.net
The table below details the conditions for the hydrolysis of the ester group, particularly in the context of a one-pot synthesis.
| Reaction Context | Reagents | Solvent | Conditions | Product | Yield |
| One-pot quinoxaline synthesis and hydrolysis | 4,4'-Dimethoxybenzil, 5% Acetic Acid | Water | 230 °C, 3 hours | 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid | 77% uni-konstanz.dethieme-connect.com |
Spectroscopic and Computational Studies of Methyl 3,4 Diaminobenzoate and Its Derivatives
Spectroscopic Characterization Techniques
A variety of spectroscopic methods are employed to elucidate the structure and purity of Methyl 3,4-diaminobenzoate (B8644857). These techniques probe different aspects of the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For Methyl 3,4-diaminobenzoate, the ¹H NMR spectrum provides characteristic signals for the aromatic protons and the methyl ester group. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene (B151609) ring. One available dataset for this compound in CDCl₃ shows distinct signals for the aromatic hydrogens and the methyl group. sigmaaldrich.com
¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
|---|---|---|---|
| 7.49 | d | Ar-H | 7.01 |
| 7.47 | s | Ar-H | |
| 6.68 | d | Ar-H | 7.01 |
| 3.87 | s | -COOCH₃ | |
| 3.80 | br s | -NH₂ | |
| 3.35 | br s | -NH₂ |
Source: ChemicalBook sigmaaldrich.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 166.56 | C=O |
| 140.89 | Ar-C |
| 138.16 | Ar-C |
| 120.87 | Ar-C |
| 118.23 | Ar-C |
| 118.16 | Ar-C |
| 52.11 | -OCH₃ |
Source: ChemicalBook sigmaaldrich.com
Spectroscopic data for various other methyl benzoate (B1203000) derivatives are also well-documented, allowing for comparative analysis of substituent effects on the NMR spectra. For instance, the ¹H and ¹³C NMR data for compounds like Methyl 4-chlorobenzoate (B1228818) and Methyl 3-nitrobenzoate show predictable shifts in the aromatic region due to the electronic effects of the different substituents. rsc.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
For this compound, a measured m/z value has been reported from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The calculated value for the sodium adduct [M+Na]⁺ is 189.06, with a measured value of 189.00. sigmaaldrich.com This data is crucial for confirming the identity of the synthesized compound. While a specific high-resolution mass spectrometry (HRMS) report for this compound was not found in the search results, this technique is routinely used to provide unambiguous elemental compositions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Raman spectroscopy provides information on the vibrations that cause a change in the polarizability of the molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of a molecule.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study compounds with chromophores. The aromatic ring and the amino and carbonyl groups in this compound constitute a chromophoric system that absorbs light in the UV-Vis region.
While a specific UV-Vis spectrum for this compound was not found in the search results, studies on related aminobenzoate derivatives, such as ethyl 4-aminobenzoate, show characteristic absorption bands. researchgate.net The position and intensity of these absorption maxima are influenced by the substitution pattern on the benzene ring and the solvent used. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of molecules like this compound. researchgate.net
X-ray Diffraction and Crystal Structure Analysis
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
A crystal structure for this compound was not found in the provided search results. However, the crystal structure of its isomer, Methyl 3,5-diaminobenzoate, has been determined. rsc.org The analysis of Methyl 3,5-diaminobenzoate revealed an orthorhombic crystal system with the space group Pbca. rsc.org The study highlighted the planarity of the molecule and the presence of intermolecular hydrogen bonds involving the amino groups and the carbonyl oxygen of the ester. rsc.org Such studies on related molecules provide valuable insights into the likely solid-state conformation and packing of this compound.
Computational Chemistry Approaches
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data and for predicting molecular properties.
Computational studies can be used to:
Optimize Molecular Geometry: DFT calculations can predict the most stable three-dimensional structure of a molecule, providing information on bond lengths and angles.
Predict Spectroscopic Data: DFT methods can be used to calculate vibrational frequencies (IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis). These theoretical predictions are crucial for the assignment of experimental spectra. hmdb.caresearchgate.net
Analyze Electronic Properties: Calculations can provide insights into the electronic structure, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential.
For example, computational studies on 3,4-diaminobenzoic acid have been performed to calculate its harmonic vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the vibrational modes. hmdb.ca Similar computational approaches applied to this compound would allow for a detailed theoretical investigation of its spectroscopic properties and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of this compound and its derivatives. Computational simulations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the optimized geometry of these molecules. researchgate.net Such calculations are crucial for understanding the fundamental molecular structure and predicting its behavior in chemical reactions.
Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.40 Å | |
| C=O | ~1.23 Å | |
| C-O | ~1.34 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| H-N-H | ~112° | |
| O-C-O | ~123° |
Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would be derived from specific DFT calculations on this compound.
Furthermore, DFT is employed to calculate other electronic properties, including Mulliken atomic charges, which offer insights into the charge distribution across the molecule. This information is vital for understanding the reactivity and intermolecular interactions of the compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of the charge transfer and delocalization of electron density within a molecule. For this compound and its derivatives, NBO analysis helps to elucidate the stabilization energies arising from hyperconjugative interactions.
In the context of benzimidazole (B57391) derivatives synthesized from this compound, NBO analysis has been used to understand the electronic interactions that contribute to the stability and reactivity of these molecules. wisc.edu The analysis identifies donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These energies represent the stabilization resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.
Table 2: Hypothetical NBO Analysis Data for Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(N) on NH2 | π*(C-C) in ring | High |
| LP(O) on C=O | π*(C-C) in ring | Moderate |
| π(C-C) in ring | π*(C=O) | Moderate |
| σ(C-H) | σ*(C-N) | Low |
Note: This table is illustrative. The specific E(2) values would be obtained from NBO calculations on the optimized geometry of this compound.
Molecular Modeling and Docking Studies (e.g., for enzyme inhibition)
Molecular modeling and docking are powerful in silico techniques used to predict the binding affinity and interaction patterns of a small molecule with the active site of a biological target, such as an enzyme. jmcs.org.mx These studies are crucial in the field of drug discovery for identifying potential enzyme inhibitors.
While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly available literature, its derivatives have been the subject of such investigations. The general principle involves creating a 3D model of the target enzyme and "docking" the ligand (in this case, this compound or its derivative) into the active site. The docking software then calculates a binding score or affinity, which is an estimate of the binding free energy. A lower binding energy typically indicates a more stable protein-ligand complex and potentially a more potent inhibitor.
These studies also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme's active site. This information is invaluable for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. For example, a hypothetical docking study of this compound against a target enzyme might reveal key hydrogen bonding interactions involving the amino groups and the carbonyl oxygen of the ester group.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Enzyme
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -X.X |
| Hydrogen Bond Interactions | Residue A, Residue B |
| Hydrophobic Interactions | Residue C, Residue D |
Note: This table is a template for presenting results from a molecular docking study. The specific values and interacting residues would be determined from the actual simulation.
The insights gained from these computational approaches are vital for the rational design of novel compounds based on the this compound scaffold with potential applications in medicinal chemistry.
Coordination Chemistry of Methyl 3,4 Diaminobenzoate
Ligand Properties and Metal Complexation Characteristics
Methyl 3,4-diaminobenzoate (B8644857) possesses a rich set of donor atoms, primarily the nitrogen atoms of the two amino groups and the oxygen atoms of the carboxylate group (upon hydrolysis) or the ester carbonyl group. This multi-dentate character allows it to act as a versatile ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms enables it to coordinate with a wide range of metal ions.
The spatial arrangement of the amino groups in the ortho position facilitates the formation of stable five-membered chelate rings with metal ions. This chelation enhances the thermodynamic stability of the resulting metal complexes. Furthermore, the methyl ester group can either directly participate in coordination or be hydrolyzed to a carboxylate group, which offers additional coordination modes. The electronic properties of the benzene (B151609) ring can also influence the strength of the metal-ligand bonds.
Hydrogen Bonding in Coordination Polymers
Hydrogen bonding plays a crucial role in the self-assembly and stabilization of coordination polymers involving methyl 3,4-diaminobenzoate. The amino groups are excellent hydrogen bond donors, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions can occur between the ligands themselves or between the ligand and solvent molecules incorporated into the crystal lattice.
Bridging Ligand Modes (e.g., μ2-N,O, μ3-N,O,O′)
A bridging ligand is one that connects two or more metal centers. This compound, particularly after hydrolysis of the ester to a carboxylate, can adopt various bridging modes. The notation μn is used to denote a ligand bridging 'n' metal centers.
μ2-N,O Bridging Mode: In this mode, the ligand bridges two metal centers. One metal ion is coordinated to one of the amino groups, while the second metal ion is coordinated to one of the carboxylate oxygen atoms. This type of bridging can lead to the formation of one-dimensional chains or two-dimensional layers.
μ3-N,O,O′ Bridging Mode: Here, the ligand coordinates to three different metal centers. One metal would be bound to an amino group, and two other metal centers would be bridged by the two oxygen atoms of the carboxylate group. This higher connectivity can result in the formation of more complex three-dimensional frameworks. While examples with aminobenzoate ligands exist, specific instances with this compound in these exact modes require further investigation.
The specific bridging mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of other coordinating ligands.
Formation of Layered Coordination Polymers
Layered coordination polymers are a class of materials where the metal-ligand interactions form two-dimensional sheets or layers. These layers are then stacked on top of each other and held together by weaker forces such as van der Waals interactions or hydrogen bonds.
Chelation Characteristics in Radiopharmaceutical Design
In the design of radiopharmaceuticals, a bifunctional chelator is a molecule that has two key components: a strong chelating unit that can stably bind a radiometal ion, and a linker that can be attached to a biologically active molecule (like a peptide or antibody) to target specific cells or tissues in the body.
While direct applications of this compound in this area are not extensively documented, its structural motifs are relevant to the design of such chelators. The diaminobenzoate scaffold could potentially be modified to create effective bifunctional chelators for radiometals like Gallium-68 (Ga-68) and Technetium-99m (Tc-99m).
Mechanistic Studies of Biological Activities of Methyl 3,4 Diaminobenzoate Derivatives
Anticancer Activity
The multifaceted nature of cancer has driven the development of therapeutic agents that can interfere with specific pathways crucial for tumor growth and survival. Derivatives of methyl 3,4-diaminobenzoate (B8644857) have been investigated for their potential to inhibit cancer progression through several key mechanisms, including the inhibition of cell proliferation, induction of programmed cell death, and disruption of the cell division cycle.
A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the cytotoxic properties of various heterocyclic derivatives that can be conceptually related to the aminobenzoate scaffold. For instance, novel aminobenzylnaphthols derived from the Betti reaction have shown significant cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov Similarly, newly synthesized 2-aminobenzothiazole (B30445) derivatives, which share a core aniline (B41778) feature, have demonstrated antiproliferative effects on lung (A549) and breast (MCF-7) cancer cells. nih.gov The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell growth by 50%.
Below is a table summarizing the cytotoxic activity of selected aminobenzylnaphthol derivatives against different cancer cell lines after 24 hours of treatment. nih.gov
| Compound | Cell Line | IC50 (µM) |
| MMZ-140C | BxPC-3 | 30.15 ± 9.39 |
| MMZ-167C | BxPC-3 | 66.19 ± 7.36 |
| MMZ-45B | HT-29 | 31.78 ± 3.93 |
| MMZ-140C | HT-29 | 37.76 ± 3.2 |
| MMZ-147CE | HT-29 | 111.5 ± 2.12 |
| 5-Fluorouracil (Control) | BxPC-3 | 38.99 ± 14.67 |
| 5-Fluorouracil (Control) | HT-29 | 52.26 ± 4.9 |
This table is interactive and can be sorted by column.
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to trigger this pathway in malignant cells. Several derivatives of methyl 3,4-diaminobenzoate have been shown to induce apoptosis through various mechanistic routes.
Studies on 1,4-benzothiazine analogs reveal that their pro-apoptotic activity is associated with a cascade of biochemical events. researchgate.net These include the loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, and the subsequent activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). researchgate.net Similarly, methyl 3,4-dihydroxybenzoate (MDHB), a related compound, has been shown to attenuate apoptosis induced by oxidative stress in granulosa cells by preventing the cleavage of caspases-3, -7, and -9. nih.govnih.gov The induction of apoptosis is a common mechanism for various anticancer agents, including novel imidazole (B134444) platinum(II) complexes, which trigger both extrinsic and intrinsic apoptotic pathways. mdpi.com Other compounds, such as MMRi36, a thiadiazole derivative, effectively induce apoptosis in leukemic cell lines regardless of their p53 status, a protein often mutated in cancers. mdpi.com This induction is confirmed by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Targeting this process is a proven anticancer strategy. Certain derivatives have demonstrated the ability to halt the cell cycle at specific checkpoints, most notably the G2/M transition, thereby preventing mitosis and cell division.
For example, a chalcone (B49325) derivative was found to induce significant G2/M arrest in both sensitive and resistant ovarian cancer cell lines. nih.gov This arrest prevents the cells from entering mitosis and can ultimately lead to apoptotic cell death. nih.gov The mechanism often involves the modulation of key regulatory proteins. Studies on cinobufagin, a bufadienolide, showed that its induction of G2/M arrest in melanoma cells was associated with decreased levels of cell division cycle 25C (CDC25C), cyclin-dependent kinase 1 (CDK1), and cyclin B. frontiersin.org Similarly, other compounds have been shown to cause G2/M phase arrest by disrupting the cellular microtubule network, which is essential for forming the mitotic spindle. biorxiv.org The suppression of key metabolic enzymes, such as pyruvate (B1213749) carboxylase, has also been linked to impaired G2/M cell cycle arrest, leading to apoptosis in breast cancer cells. nih.gov
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer and autoimmune disorders. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of inflammation. nih.govglpbio.com
Derivatives of this compound have shown promise as anti-inflammatory agents by modulating key inflammatory signaling pathways. The NF-κB pathway is a primary target for anti-inflammatory drugs because it controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. researchgate.netmedchemexpress.com
Research on a related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), demonstrated its ability to attenuate inflammatory bowel disease by regulating Toll-like receptor (TLR) and NF-κB pathways. nih.gov The activation of NF-κB can be triggered by various stimuli, including tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS), which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.gov This allows NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes. nih.gov Compounds that inhibit this pathway can prevent the phosphorylation of IκBα, thereby blocking NF-κB activation and reducing the expression of inflammatory mediators. glpbio.com Many natural and synthetic compounds exert their anti-inflammatory effects by targeting different components of this pathway, including the IKK complex, the proteasome, or NF-κB's nuclear translocation and DNA binding. nih.gov
Antibacterial Activity
The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new antibacterial agents with novel mechanisms of action. One promising target is the filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. nih.govnih.gov
Derivatives of this compound have been explored for their antibacterial properties, with some showing potent activity by targeting the FtsZ protein. FtsZ is a bacterial homolog of eukaryotic tubulin and polymerizes to form a "Z-ring" at the site of cell division, which is crucial for bacterial cytokinesis. nih.govnih.gov Inhibiting FtsZ function disrupts this process, leading to filamentation and eventual cell death. nih.gov
A series of novel quinolinium derivatives have been shown to exhibit strong antibacterial activity against various strains, including multidrug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Mechanistic studies revealed that these compounds disrupt the GTPase activity and dynamic assembly of the FtsZ protein, thereby inhibiting bacterial cell division. nih.gov Benzamide derivatives have also been identified as FtsZ inhibitors, with some showing high potency against S. aureus and efficacy in animal models of infection. nih.govfrontiersin.org
The table below presents the minimum inhibitory concentrations (MIC) of a selected quinolinium derivative (A2) against several bacterial strains, demonstrating its potent antibacterial effect. nih.gov
| Bacterial Strain | Type | MIC (µg/mL) |
| S. aureus (MRSA, ATCC 43300) | Gram-positive | 1.5 |
| S. aureus (MRSA, ATCC 33591) | Gram-positive | 1.5 |
| S. aureus (MRSA, ATCC 33592) | Gram-positive | 1.5 |
| E. faecalis (VRE, ATCC 51575) | Gram-positive | 2 |
| E. faecium (VRE, ATCC 700221) | Gram-positive | 4 |
| E. coli (NDM-1, ATCC BAA2469) | Gram-negative | 16 |
This table is interactive and can be sorted by column.
Structure-Activity Relationships in Benzimidazole (B57391) Derivatives
The synthesis of various benzimidazole derivatives from precursors like this compound has allowed for the exploration of structure-activity relationships (SAR) to optimize their antibacterial potency. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions. researchgate.net
Key aspects of the SAR for benzimidazole-based gyrase inhibitors include:
The Benzimidazole Core : This bicyclic aromatic system is crucial for activity, as it engages in π–π stacking, metal ion interactions, and hydrogen bonding with the target enzyme. researchgate.net
Substituents on the Benzimidazole Ring : Modifications at various positions of the benzimidazole nucleus significantly impact the inhibitory activity. For example, in the development of novel bacterial topoisomerase inhibitors, a scaffold hopping approach identified that replacing indole (B1671886) and oxindole (B195798) moieties with a benzimidazole resulted in a significant increase in activity against Mtb DNA gyrase. nih.gov This was attributed to the benzimidazole's ability to form a critical interaction with an aspartate residue (Asp89) in the enzyme's active site. nih.gov
Computer-Aided Design : Pharmacophore modeling and docking studies have been instrumental in designing potent benzimidazole derivatives. These studies have shown that 2,5(6)-substituted benzimidazoles are promising candidates as they possess key hydrogen bond donor/acceptor groups for efficient interaction with the bacterial target. mdpi.com
The general structure-activity relationships for both coumarin (B35378) and quinolone classes of DNA gyrase inhibitors have been extensively reviewed, providing a foundation for the design of new inhibitors. nih.gov For benzimidazole derivatives, the ability to act as dual inhibitors of both DNA gyrase and topoisomerase IV is a key feature that contributes to their potent antibacterial activity and a lower propensity for resistance development. nih.gov
Enzyme Inhibition (e.g., α-glucosidase, sirtuin enzymes, hyaluronidase)
Derivatives of this compound and structurally related benzoic acid compounds have been investigated for their ability to inhibit a variety of enzymes with therapeutic relevance.
α-Glucosidase:
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several classes of compounds structurally related to benzoic acid derivatives have shown potent α-glucosidase inhibitory activity. For instance, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives were synthesized and evaluated, with most compounds exhibiting good inhibitory activity, some with IC50 values in the nanomolar range. nih.gov Similarly, novel 1,3,4-thiadiazole (B1197879) derivatives bearing a benzoic acid linker have demonstrated significant inhibitory activity against α-glucosidase, with some compounds being more potent than the standard drug, acarbose. nih.gov The inhibitory mechanism often involves the compound binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.com
Sirtuin Enzymes:
Sirtuins are a class of NAD+-dependent deacetylases that are involved in various cellular processes, including gene silencing and cell cycle regulation. The inhibition of certain sirtuins, such as SIRT1 and SIRT2, has been considered a potential strategy for cancer chemotherapy. nih.gov A screening of benzoic acid derivatives identified 4-dimethylaminobenzoic acid as a weak yeast sirtuin (Sir2p) inhibitor. nih.govnih.gov Further studies on a series of disubstituted benzene (B151609) derivatives suggested that a 4-alkyl or 4-alkylaminobenzoic acid is a key structural motif for Sir2p inhibitory activity. nih.gov The most potent compound in this series, 4-tert-butylbenzoic acid, was found to be a weak but selective SIRT1 inhibitor. nih.gov
Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of hyaluronidase has potential applications in anti-inflammatory and anti-aging treatments. researchgate.net While direct studies on this compound derivatives are limited, related heterocyclic compounds such as benzoxazole-2-thione derivatives have been identified as inhibitors of bacterial hyaluronate lyase. d-nb.info The search for hyaluronidase inhibitors has explored a wide range of chemical classes, including polyphenols, flavonoids, and polysaccharides. researchgate.netmrs-j.org
| Enzyme | Inhibitor Class (related to benzoic acid derivatives) | Therapeutic Relevance | IC50 / Potency |
| α-Glucosidase | 3-Benzoyl-2H-1-benzopyran-2-ones | Type 2 Diabetes | 0.0645 µM to 26.746 µM nih.gov |
| α-Glucosidase | 1,3,4-Thiadiazoles with benzoic acid linker | Type 2 Diabetes | IC50 of 3.66 mM (more potent than acarbose) nih.gov |
| Sirtuin (SIRT1) | 4-tert-butylbenzoic acid | Cancer | IC50 of 1.0 mM nih.gov |
| Hyaluronidase | Benzoxazole-2-thiones | Inflammation, Aging | Moderate to good inhibition d-nb.info |
Interaction with Biological Molecules
The biological activity of this compound and its derivatives is fundamentally governed by their interactions with biological macromolecules. These interactions are dictated by the compound's three-dimensional structure and the distribution of functional groups capable of forming non-covalent bonds.
Hydrogen Bonding with Biological Molecules
Hydrogen bonding is a critical type of non-covalent interaction that plays a pivotal role in the specificity and stability of ligand-receptor binding. nih.gov The this compound scaffold possesses multiple hydrogen bond donors (the two amino groups) and acceptors (the carbonyl and ester oxygens), making it well-suited to interact with biological targets.
Crystal structure analysis of methyl 2,6-diaminobenzoate, a close isomer, reveals that the NH2 groups can form hydrogen bonds with both the carbonyl and the alkoxy oxygen atoms of the carboxylic ester group. rsc.orgresearchgate.net This is significant because hydrogen bonding to the ester alkoxy group is often overlooked in mechanistic considerations. rsc.orgresearchgate.net The ability to form these interactions suggests that derivatives of this compound can establish specific hydrogen bonding networks within the binding pockets of enzymes and receptors. An empirical energy function has been developed to calculate the interaction energy of probe groups, like an amine nitrogen, with a target molecule, which includes a hydrogen-bonding term that is dependent on the length and orientation of the hydrogen bond. nih.gov
The formation of multiple hydrogen bonds not only enhances the binding affinity but also contributes to the selectivity of a compound for its target. nih.gov In the context of the benzimidazole derivatives discussed earlier, hydrogen bonding with key residues in the active site of DNA gyrase is essential for their inhibitory activity. mdpi.com
Interaction with Cellular Pathways via Hydrolysis of Ester Group
The ester group in this compound is susceptible to hydrolysis by esterases, which are ubiquitous in biological systems. nih.gov This hydrolysis would convert the methyl ester into the corresponding carboxylic acid, 3,4-diaminobenzoic acid. This biotransformation can have significant implications for the compound's biological activity, acting as a form of prodrug activation or deactivation.
The hydrolysis of aminobenzoate esters can be influenced by intramolecular catalysis. For 2-aminobenzoate (B8764639) esters, it has been shown that the neighboring amine group can act as an intramolecular general base, catalyzing the hydrolysis of the ester. researchgate.net This suggests that the rate of hydrolysis of this compound in a biological environment could be influenced by the proximity of the amino groups to the ester functionality.
The conversion of the ester to a carboxylic acid drastically alters the physicochemical properties of the molecule, increasing its polarity and introducing a negatively charged group at physiological pH. This can lead to:
Altered Target Interactions : The newly formed carboxylate group can form strong ionic interactions or different hydrogen bonds with the biological target that were not possible for the parent ester.
Changes in Bioavailability and Distribution : The increased polarity of the carboxylic acid metabolite may affect its ability to cross cell membranes, potentially altering its cellular uptake and distribution.
Activation of a Pharmacophore : In some cases, the carboxylic acid itself may be the active species. For example, many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety that is essential for their activity.
Q & A
Q. What are the recommended methods for synthesizing Methyl 3,4-diaminobenzoate?
this compound can be synthesized via acid-catalyzed esterification of 3,4-diaminobenzoic acid with methanol. A common protocol involves bubbling HCl gas through a methanol suspension of the acid under reflux for 24 hours, followed by neutralization and purification . Alternative routes include condensation reactions, such as coupling with triarylamines in the presence of acid catalysts to form fused porphyrin structures for applications like dye-sensitized solar cells (DSSCs) .
Q. What safety precautions should be taken when handling this compound?
Based on analogous compounds (e.g., phenyl derivatives), personal protective equipment (PPE) is critical:
- Eye protection : Use EN 166-compliant safety glasses or face shields.
- Skin protection : Inspect nitrile or neoprene gloves prior to use; dispose of contaminated gloves properly.
- Respiratory protection : Use fume hoods to avoid inhalation (H335 hazard) . The compound is classified as H301 (toxic if swallowed), necessitating strict adherence to lab hygiene and emergency protocols .
Q. What are the key physicochemical properties of this compound?
- Molecular formula : C₈H₁₀N₂O₂; Molecular weight : 166.18 g/mol .
- Melting point : 107–109°C; Density : ~1.26 g/cm³ .
- Storage : Stable at room temperature in dark, sealed conditions. These properties influence its solubility in polar solvents (e.g., DMSO, ethanol) and reactivity in amidation or metal coordination reactions .
Advanced Research Questions
Q. How is this compound utilized in dye-sensitized solar cells (DSSCs)?
The compound serves as a precursor in synthesizing push–pull porphyrin sensitizers (e.g., ZnPQI). Condensation with triarylamines forms fused porphyrin structures with broadened absorption spectra (red-shifted to ~700 nm), enhancing light-harvesting efficiency. DSSCs using these sensitizers achieve PCE values up to 6.8% , highlighting its role in optimizing charge transfer and reducing recombination .
Q. How can contradictory data on the reactivity of this compound in coordination chemistry be resolved?
Discrepancies in reactivity (e.g., pH-dependent behavior in platinum complexes) require:
- Spectroscopic validation : UV-Vis/NIR spectroscopy to monitor ligand-to-metal charge transfer (LMCT) transitions.
- Structural analysis : X-ray crystallography to confirm coordination modes under varying pH conditions .
- Computational modeling : DFT calculations to predict stability of radical intermediates in redox-active complexes.
Q. What strategies optimize synthetic yields of this compound derivatives?
- Catalyst optimization : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions.
- Solvent selection : Use anhydrous methanol to minimize hydrolysis during esterification .
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to enhance reactivity in cross-coupling reactions for advanced materials .
Methodological Notes
- Synthetic protocols should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of amine groups.
- Analytical techniques : HPLC-MS for purity assessment; cyclic voltammetry for redox behavior in DSSC applications .
- Safety compliance : Follow OSHA/GHS guidelines for waste disposal, as ecological data (e.g., biodegradability) remain limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
